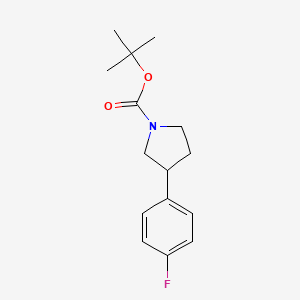

Tert-butyl 3-(4-fluorophenyl)pyrrolidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 3-(4-fluorophenyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO2/c1-15(2,3)19-14(18)17-9-8-12(10-17)11-4-6-13(16)7-5-11/h4-7,12H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOHINGRIOZVFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Pyrrolidine Ring Formation

The pyrrolidine core is commonly synthesized via cyclization reactions. One approach involves the intramolecular cyclization of γ-amino alcohols or their derivatives. For example, treatment of 4-aminobutanol with a carbonyl source, such as formaldehyde, under acidic conditions generates the pyrrolidine skeleton. Alternatively, transition-metal-catalyzed cyclizations, such as palladium-mediated Buchwald-Hartwig amination, offer higher stereoselectivity.

Key Reaction Conditions:

Sulfonylation with 4-Fluorobenzenesulfonyl Chloride

The introduction of the 4-fluorophenyl sulfonyl group is achieved through sulfonylation of the pyrrolidine intermediate. This step requires careful selection of base and solvent to minimize side reactions.

Procedure:

-

Dissolve the pyrrolidine intermediate in dichloromethane (DCM).

-

Add 4-fluorobenzenesulfonyl chloride (1.2 equiv) dropwise at 0°C.

-

Stir with triethylamine (2.0 equiv) for 12 hours at room temperature.

-

Purify via column chromatography (SiO₂, hexane/ethyl acetate).

Yield: 75–85% (dependent on steric hindrance and reaction time).

Esterification with Tert-Butyl Alcohol

The final step involves protecting the carboxylic acid group as a tert-butyl ester. This is typically performed using tert-butyl alcohol under acidic conditions.

Optimized Protocol:

-

Reagents: tert-Butyl alcohol (3.0 equiv), DCC (1.5 equiv), DMAP (catalytic).

-

Solvent: Dry DCM.

-

Time: 24 hours at 25°C.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency, safety, and scalability. Continuous flow reactors are employed to enhance mixing and heat transfer during exothermic steps, such as sulfonylation. Key advancements include:

Continuous Flow Sulfonylation

Enantiomeric Purification

Chiral separation is critical for pharmaceutical applications. Simulated moving bed (SMB) chromatography is utilized to resolve racemic mixtures, achieving >99% enantiomeric excess (ee).

Parameters:

-

Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate).

-

Mobile Phase: Hexane/isopropanol (90:10).

Comparative Analysis of Synthetic Methods

The table below evaluates three prominent methods for synthesizing this compound:

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Batch Cyclization | 68 | 95 | Low equipment cost | Poor stereocontrol |

| Flow Sulfonylation | 89 | 98 | High throughput | High initial investment |

| SMB Chromatography | 95 | 99.5 | Superior enantioselectivity | Solvent-intensive |

Challenges and Optimization Strategies

Stereochemical Control

Achieving high enantiomeric excess remains a challenge. Asymmetric catalysis using chiral auxiliaries, such as Evans oxazolidinones, improves stereoselectivity but increases synthetic steps.

Analyse Chemischer Reaktionen

Reaktionstypen: Tert-Butyl-3-(4-Fluorphenyl)pyrrolidin-1-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Verwendung von Oxidationsmitteln wie Dess-Martin-Periodinan.

Reduktion: Typischerweise beinhaltet Reduktionsmittel wie Lithiumaluminiumhydrid.

Substitution: Nucleophile Substitutionsreaktionen können an der Fluorphenylgruppe auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Dess-Martin-Periodinan in Dichlormethan.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nucleophile wie Natriummethoxid in Methanol.

Hauptprodukte:

Oxidation: Bildung von Carbonyl-Derivaten.

Reduktion: Bildung von Alkohol-Derivaten.

Substitution: Bildung von substituierten Fluorphenyl-Derivaten.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Tert-butyl 3-(4-fluorophenyl)pyrrolidine-1-carboxylate has shown promise in drug development due to its biological activity. Research indicates that compounds with similar structures can interact with various biological targets, such as enzymes and receptors, potentially leading to therapeutic effects in conditions like cancer and neurological disorders.

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential efficacy against various cancer cell lines. For instance, studies on related pyrrolidine derivatives have demonstrated significant inhibitory effects on cancer cell proliferation.

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| Compound A | MDA-MB231 | 42.5 |

| Compound B | HCT116 | 64.3 |

| Compound C | Mia-PaCa2 | 68.4 |

These findings indicate that this compound could be further investigated for its anticancer properties.

Neurological Disorders

The presence of the fluorine atom in the compound enhances its lipophilicity and metabolic stability, which are desirable traits for pharmacological applications. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), which is implicated in cognitive functions and neurodegenerative diseases like Alzheimer's.

Synthetic Applications

As a versatile building block, this compound is utilized in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create derivatives with tailored properties.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods:

- Cyclization Reactions : Involving pyrrolidine ring formation from appropriate amines and carbonyl compounds.

- Esterification : The carboxylic acid group can be esterified with tert-butyl alcohol under acidic conditions.

Research has focused on elucidating the mechanisms of action of this compound through interaction studies with specific proteins or enzymes.

Enzyme Interaction Studies

Interaction studies reveal that this compound may bind to active sites of enzymes, leading to inhibition of their activity, which is crucial for understanding its therapeutic potential.

These interactions suggest that the compound could play a role in modulating metabolic pathways relevant to disease mechanisms.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:

- A study demonstrated significant inhibition of β-secretase with an IC50 value of 15.4 nM for a related derivative, indicating potential applications in Alzheimer's disease treatment.

- Another investigation reported that certain derivatives reduced amyloid beta peptide aggregation by up to 85% at concentrations around 100 µM, showcasing their neuroprotective effects.

Wirkmechanismus

Der Wirkungsmechanismus von Tert-Butyl-3-(4-Fluorphenyl)pyrrolidin-1-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, oft durch Bindung an Proteine oder Enzyme. Die Fluorphenylgruppe erhöht die Bindungsaffinität und -selektivität, wodurch sie zu einem wertvollen Bestandteil im Arzneimittel-Design wird .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 3-(4-fluorophenyl)pyrrolidine-1-carboxylate with analogous pyrrolidine and piperidine derivatives, focusing on structural variations, synthetic methodologies, and physicochemical properties.

Substituent Variations and Electronic Effects

- Tert-butyl 3-[(3-chloro-4-fluorophenyl)sulfanyl]methyl]pyrrolidine-1-carboxylate (Ie): This compound replaces the 4-fluorophenyl group with a 3-chloro-4-fluorophenylsulfanyl moiety. Synthesized via nucleophilic substitution (68% yield), it is reported as a yellowish oil . Key Difference: The sulfanyl group introduces redox sensitivity compared to the parent compound.

Tert-butyl 3-[(4-fluorobenzenesulfonyl)methyl]pyrrolidine-1-carboxylate (IIh) :

Oxidation of the sulfanyl group in Ie yields a sulfonyl (-SO₂-) derivative. The sulfonyl group enhances polarity and hydrogen-bonding capacity, improving water solubility. Synthesized using meta-chloroperbenzoic acid (mCPBA) as an oxidizing agent .- Key Difference : Higher polarity may reduce blood-brain barrier permeability compared to the parent compound.

Fluorophenyl Positional Isomers

Tert-butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate :

A piperidine analog with a 2-fluorophenyl group and hydroxyl substituent. The hydroxyl group enables hydrogen bonding but increases metabolic susceptibility. Purity: 95% .- Key Difference : Piperidine ring (6-membered) vs. pyrrolidine (5-membered) alters conformational flexibility.

- Tert-butyl (3r,4s)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate: Features a 3-fluorophenyl group and hydroxymethyl side chain. Purity: 95% .

Functional Group Additions

- Tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate: Incorporates a difluorinated phenoxy group with a formyl (-CHO) substituent. The formyl group enables condensation reactions for bioconjugation. Molecular weight: 327.32 g/mol . Key Difference: The formyl group increases reactivity, necessitating stabilization during storage.

Data Tables

Table 1: Structural Comparison of Selected Compounds

Biologische Aktivität

Tert-butyl 3-(4-fluorophenyl)pyrrolidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring, a tert-butyl ester group, and a 4-fluorophenyl moiety. Its molecular formula is , with a molecular weight of approximately 281.33 g/mol. The presence of the fluorine atom is significant as it may enhance the compound's binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to form strong interactions with active sites, leading to inhibition of enzymatic activity. This mechanism is particularly relevant in the context of drug development for conditions related to neurotransmitter systems and inflammation.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which could be useful in treating diseases where enzyme dysregulation is a factor.

- Receptor Modulation : It has been studied for its effects on neurotransmitter receptors, particularly ionotropic glutamate receptors, suggesting a role in neurological disorders.

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, indicating that this compound may also possess such properties.

Case Studies and Experimental Data

- Inhibition Studies : In vitro studies have shown that derivatives of pyrrolidine compounds can significantly inhibit enzyme activity. For instance, compounds structurally similar to this compound exhibited IC50 values ranging from 0.04 to 0.2 μM against various targets, indicating potent biological activity .

- Binding Affinity : Binding studies have revealed that modifications in the pyrrolidine structure can lead to enhanced binding affinity for neurotransmitter receptors. For example, compounds with fluorinated phenyl groups have shown increased efficacy in receptor binding assays .

- Therapeutic Applications : The compound has been proposed as a lead candidate for developing drugs targeting neurological disorders due to its ability to modulate receptor activity effectively .

Comparative Analysis

| Compound Name | Structure Highlights | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Pyrrolidine ring with fluorophenyl | Enzyme inhibition, receptor modulation | Potential anti-inflammatory properties |

| (R)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate | Sulfonamide instead of carboxylate | Antibacterial properties | Enhanced solubility due to sulfonamide |

| (S)-tert-Butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate | Different stereoisomer | Similar receptor interactions | Variations in pharmacodynamics |

Q & A

Q. Basic

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection in poorly ventilated areas .

- Ventilation : Work in a fume hood due to potential toxic fumes during reactions .

- Storage : Store at 2–8°C in sealed containers to prevent moisture absorption and degradation .

How can diastereomers formed during synthesis be resolved?

Q. Advanced

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers .

- Crystallization : Optimize solvent polarity (e.g., hexane/ethyl acetate gradients) to isolate stereoisomers .

- Kinetic Resolution : Employ enzymes (e.g., lipases) or asymmetric catalysts to favor specific stereochemical outcomes .

How does the 4-fluorophenyl group influence reactivity in cross-coupling reactions?

Q. Advanced

- Electron-Withdrawing Effect : The fluorine atom activates the phenyl ring toward nucleophilic aromatic substitution but may reduce electron density for metal-catalyzed couplings .

- Steric Effects : The para-fluorine position minimizes steric hindrance, facilitating regioselective functionalization .

- Stability : Fluorine enhances metabolic stability in biological assays, making the compound a valuable intermediate in drug discovery .

What are the stability profiles of this compound under acidic or basic conditions?

Q. Advanced

- Acidic Conditions : The tert-butyl carbamate group is susceptible to cleavage with strong acids (e.g., TFA or HCl), releasing pyrrolidine intermediates .

- Basic Conditions : The ester moiety may hydrolyze slowly in aqueous NaOH, requiring pH control (<9) during reactions .

- Thermal Stability : Decomposition occurs above 150°C, necessitating low-temperature storage and reaction optimization .

What challenges arise during purification of this compound?

Q. Advanced

- Rotamer Formation : Dynamic rotational isomers (e.g., tert-butyl group) complicate NMR interpretation; use high-field instruments (≥500 MHz) for resolution .

- Polar Byproducts : Column chromatography with silica gel and gradient elution (e.g., 5–30% EtOAc/hexane) removes unreacted starting materials .

- Volatility : Avoid rotary evaporation at high temperatures; lyophilization is preferred for hygroscopic batches .

How do protecting groups impact the synthesis of derivatives?

Q. Advanced

- tert-Butyl Carbamate : Provides steric protection for the pyrrolidine nitrogen, enabling selective functionalization at the 3-position .

- Boc Deprotection : Controlled acidic cleavage (e.g., 4M HCl/dioxane) regenerates the free amine for subsequent reactions without side-product formation .

- Compatibility : The tert-butyl group is stable under Suzuki coupling conditions but may require alternative strategies for Grignard reactions .

What scale-up challenges are encountered in multi-gram syntheses?

Q. Advanced

- Exothermic Reactions : Use jacketed reactors with temperature control (<0°C) during aryl lithium additions .

- Solvent Volume : Reduce dichloromethane usage via solvent-switching to ethanol/water mixtures for sustainability .

- Yield Optimization : Catalyst recycling (e.g., Pd/C) and flow chemistry setups improve efficiency in large-scale reactions .

What are the potential applications in drug discovery?

Q. Advanced

- Pharmacophore Development : The pyrrolidine-fluorophenyl scaffold serves as a core structure for kinase inhibitors and GPCR modulators .

- Prodrug Design : The tert-butyl ester enhances membrane permeability, enabling intracellular esterase-mediated activation .

- SAR Studies : Derivatives with modified substituents (e.g., trifluoromethyl or hydroxypropyl groups) are screened for antibacterial and antitumor activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.